(2S)-2-amino-N-methylbutanamide
Description
(2S)-2-Amino-N-methylbutanamide is a chiral secondary amide characterized by a four-carbon butanamide backbone. The compound features an (S)-configured amino group at the C2 position and an N-methyl substituent on the amide nitrogen. Its molecular formula is C₅H₁₂N₂O, with a molecular weight of 116.16 g/mol. This compound’s stereochemistry and functional groups suggest applications in peptide synthesis, medicinal chemistry, and asymmetric catalysis .
Properties
Molecular Formula |
C5H12N2O |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(2S)-2-amino-N-methylbutanamide |
InChI |
InChI=1S/C5H12N2O/c1-3-4(6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8)/t4-/m0/s1 |
InChI Key |
ZHOQLXVRCKUUQZ-BYPYZUCNSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)NC)N |
Canonical SMILES |
CCC(C(=O)NC)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of (2S)-2-amino-N-methylbutanamide typically involves enantioselective routes starting from chiral amino acid derivatives or through stereoselective transformations that preserve or induce the (2S) configuration.
Key synthetic approaches include:
Amidation of (2S)-2-Aminobutanoic Acid Derivatives:
Starting from (2S)-2-aminobutanoic acid (L-2-aminobutyric acid), the carboxyl group is converted to an amide by reaction with methylamine or methylamine equivalents under coupling conditions. This method preserves the stereochemistry at the 2-position.Reductive Methylation of (2S)-2-Aminobutanamide:
The primary amide (2S)-2-aminobutanamide can be selectively N-methylated using reductive amination with formaldehyde and a reducing agent such as sodium cyanoborohydride, ensuring retention of stereochemistry.Diastereomeric Salt Resolution:
In some cases, racemic mixtures of 2-amino-N-methylbutanamide can be resolved into enantiopure (2S) forms by forming diastereomeric salts with chiral acids, followed by crystallization and separation.
Specific Synthetic Routes and Reaction Conditions
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Protection of amino group (optional) | Use of Boc (tert-butoxycarbonyl) protecting group with Boc-anhydride in basic medium (e.g., NaHCO₃) | Prevents racemization during amidation |
| 2 | Amidation | Coupling of (2S)-2-aminobutanoic acid with methylamine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) | Mild conditions preserve stereochemistry |
| 3 | N-Methylation | Reductive amination with formaldehyde and sodium cyanoborohydride under pH ~6.5 | Selective N-methylation of amide nitrogen |
| 4 | Deprotection (if applicable) | Acidic conditions to remove Boc group, e.g., trifluoroacetic acid (TFA) in dichloromethane | Final purification step |
Enantioselective Synthesis and Diastereomeric Separation
According to literature on related beta-amino acid derivatives, enantioselective synthesis can be enhanced by:
- Using chiral auxiliaries or chiral catalysts during alkylation or amidation steps.
- Formation of diastereomeric derivatives (e.g., N-phenethyl amides) that can be separated by chromatography or crystallization to isolate the (2S) stereoisomer with high enantiomeric excess.
Analytical and Characterization Techniques
To confirm the stereochemical purity and structure of (2S)-2-amino-N-methylbutanamide, the following methods are recommended:
- Chiral High-Performance Liquid Chromatography (HPLC): Using chiral stationary phases to separate enantiomers.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Including NOESY experiments to confirm spatial relationships around the chiral center.
- X-ray Crystallography: For absolute configuration determination if crystals can be obtained.
- Mass Spectrometry (MS): To confirm molecular weight and purity.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Amidation of (2S)-2-aminobutanoic acid | (2S)-2-aminobutanoic acid | Methylamine, EDCI/DCC | Straightforward, preserves stereochemistry | Requires careful control to avoid racemization |
| Reductive N-methylation of amide | (2S)-2-aminobutanamide | Formaldehyde, NaCNBH3 | Selective N-methylation | Requires control of pH and reducing agent |
| Diastereomeric salt resolution | Racemic mixture | Chiral acids (e.g., tartaric acid) | Can yield high enantiopurity | Additional separation steps, lower yield |
| Chiral catalyst-mediated synthesis | Various precursors | Chiral ligands/catalysts | High stereoselectivity | May require expensive catalysts |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce various amines. Substitution reactions can result in the formation of new amides or other derivatives.
Scientific Research Applications
(2S)-2-amino-N-methylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : N-propyl and cyclopentyl substitutions increase LogP, suggesting improved membrane permeability but reduced aqueous solubility.
- Steric Effects : Bulky groups (e.g., cyclopentyl) may hinder enzymatic degradation or receptor binding .
Functionalized Butanamides (Halogen/Sulfur Modifications)
Halogenation or sulfur incorporation alters electronic properties and reactivity.
Key Observations :
- Reactivity : Bromine at C2 () introduces electrophilic character, enabling nucleophilic substitution reactions .
- Sulfur Functionality : The methylsulfanyl group in ’s compound may participate in disulfide bond formation or metal coordination .
Extended-Chain Analogs (Pentanamide Derivatives)
Elongated carbon chains modify conformational flexibility and binding affinity.
Key Observations :
- Hydrophobicity : Longer chains (e.g., pentanamide) increase LogP, favoring lipid-rich environments .
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